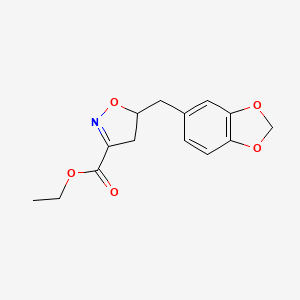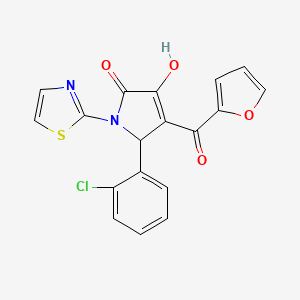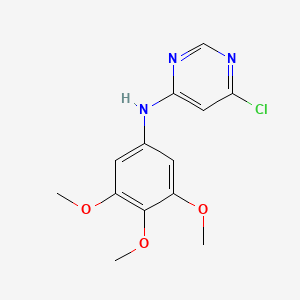![molecular formula C29H30N4O4 B11046981 N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11046981.png)
N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide is a complex organic compound that belongs to the class of dihydropyrimido[1,2-A][1,3]benzimidazole derivatives. This compound is characterized by its unique structure, which includes both dimethylphenyl and trimethoxyphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylphenylamine with 3,4,5-trimethoxybenzaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized with urea or thiourea in the presence of a catalyst to yield the desired dihydropyrimido[1,2-A][1,3]benzimidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of N3-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Dimethylphenyl)formamide
- 2-Methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrole
- N-(3,4-Dimethylphenyl)-2-{[4-Ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Uniqueness
N~3~-(2,4-Dimethylphenyl)-2-Methyl-4-(3,4,5-Trimethoxyphenyl)-1,4-Dihydropyrimido[1,2-A][1,3]Benzimidazole-3-Carboxamide stands out due to its unique structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H30N4O4 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2-methyl-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C29H30N4O4/c1-16-11-12-20(17(2)13-16)31-28(34)25-18(3)30-29-32-21-9-7-8-10-22(21)33(29)26(25)19-14-23(35-4)27(37-6)24(15-19)36-5/h7-15,26H,1-6H3,(H,30,32)(H,31,34) |
InChI Key |
BWQNRLYXWQHKBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC(=C(C(=C5)OC)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide](/img/structure/B11046900.png)
![2-Amino-3-[(2-methylpropyl)amino]naphthalene-1,4-dione](/img/structure/B11046903.png)

![2-(10-amino-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11046911.png)

![4-Amino-1-(3-fluorophenyl)-7-(4-fluorophenyl)-3-methyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11046918.png)
![ethyl 3-[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]-3-(pyridin-4-yl)propanoate](/img/structure/B11046936.png)
![methyl 3-(6-{[(4-chlorophenyl)sulfanyl]methyl}-3-hydroxy-4-oxo-4H-pyran-2-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)propanoate](/img/structure/B11046944.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-{[(thiophen-2-ylmethyl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11046949.png)
![{[Imino(3-methoxyanilino)methyl]amino}methanimidamide](/img/structure/B11046951.png)

![4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11046958.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
![N-(3-methyl-1-oxo-1-{[2-(4-sulfamoylphenyl)ethyl]amino}butan-2-yl)-4-(propan-2-yl)cyclohexanecarboxamide](/img/structure/B11046984.png)
